[4-(But-3-en-1-yl)oxan-4-yl]methanamine
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Overview
Description
[4-(But-3-en-1-yl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol This compound features a unique structure that includes a tetrahydropyran ring substituted with a butenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(But-3-en-1-yl)oxan-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(But-3-en-1-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: Its structure can be modified to create new therapeutic agents with specific biological activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(But-3-en-1-yl)oxan-4-yl]methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[4-(But-3-en-1-yl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(But-3-en-1-yl)oxan-4-yl]acetate: Similar structure but with an acetate group instead of a methanamine group.
Uniqueness: Its ability to undergo various chemical reactions and its versatility in different fields of research make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
(4-but-3-enyloxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQAZYULJQHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCOCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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